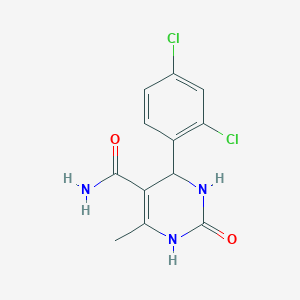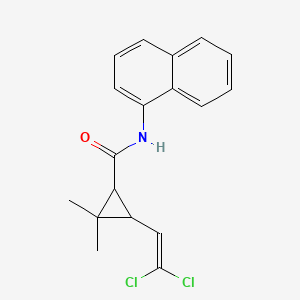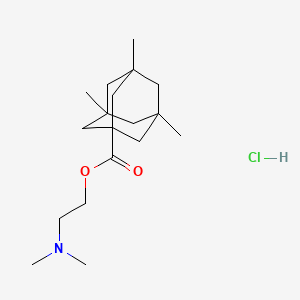
4-(2,4-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(2,4-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups including the pyrimidine ring, the dichlorophenyl group, and the carboxamide group .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrimidine derivatives can undergo a variety of reactions, including substitutions and ring-opening reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its specific molecular structure. For example, dichlorophenyl compounds are typically white solids that are mildly acidic .
Mechanism of Action
Safety and Hazards
Future Directions
The future research directions for this compound could involve further exploration of its potential biological activities, its synthesis and reactivity, and its physical and chemical properties. Given the wide range of biological activities exhibited by pyrimidine derivatives, this compound could be a potential candidate for drug development .
Properties
IUPAC Name |
4-(2,4-dichlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N3O2/c1-5-9(11(15)18)10(17-12(19)16-5)7-3-2-6(13)4-8(7)14/h2-4,10H,1H3,(H2,15,18)(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHMCUDFIEVXKMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=C(C=C(C=C2)Cl)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chlorophenyl)-1-{2-[(2-isopropyl-5-methylcyclohexyl)oxy]-2-oxoethyl}-3-methyl-1H-3,1-benzimidazol-3-ium chloride](/img/structure/B5014593.png)
![3-chloro-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]-1-benzothiophene-2-carboxamide](/img/structure/B5014601.png)
![N-[(5-bromo-2-methoxyphenyl)methyl]-3,5-dimethoxyaniline](/img/structure/B5014609.png)
![17-(Biphenyl-2-yl)-1,8-dimethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B5014613.png)
![N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-methyl-1-(2-methylimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B5014625.png)
![3,6-Bis(hydroxymethyl)-1,4-dipropyl-3a,6a-dihydroimidazo[4,5-d]imidazole-2,5-dione](/img/structure/B5014636.png)
![2-cyano-3-[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]-2-propenethioamide](/img/structure/B5014649.png)
![N-[(1S)-1-(hydroxymethyl)-3-(methylthio)propyl]-5-[(5-isoquinolinyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B5014662.png)
![2-(allylthio)-4-[4-(benzyloxy)benzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B5014664.png)
![4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-6-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5014667.png)

![4-BUTYL-7-[(2-METHOXY-5-NITROPHENYL)METHOXY]-8-METHYL-2H-CHROMEN-2-ONE](/img/structure/B5014675.png)

